molecular formula C6H6N2O B11717344 4-Methyloxazole-5-acetonitrile

4-Methyloxazole-5-acetonitrile

Cat. No.: B11717344
M. Wt: 122.12 g/mol
InChI Key: KVNYTYKJVJDLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyloxazole-5-acetonitrile is a heterocyclic organic compound with the molecular formula C6H6N2O It features a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyloxazole-5-acetonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diketene with ammonia and sodium hypochlorite can yield 5-cyanooxazole, which can be further modified to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Methyloxazole-5-acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxazoles, amines, and other functionalized derivatives .

Scientific Research Applications

4-Methyloxazole-5-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyloxazole-5-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Methyloxazole-5-carboxylic acid
  • 5-Cyanooxazole
  • 4-Methyloxazole-2-thiol

Comparison: 4-Methyloxazole-5-acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to similar compounds like 4-Methyloxazole-5-carboxylic acid and 4-Methyloxazole-2-thiol. This uniqueness makes it particularly valuable in synthetic chemistry and drug discovery .

Properties

IUPAC Name

2-(4-methyl-1,3-oxazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNYTYKJVJDLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.